3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide
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Description
3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.09906259 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity Research has synthesized and evaluated the antimicrobial properties of compounds structurally related to 3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide. These studies have demonstrated that such compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as templates for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Catalytic Applications Another research avenue explores the oxidative cross-coupling reactions facilitated by catalyst systems involving derivatives of this compound. These reactions have proven to be effective for producing various organic compounds, showcasing the utility of such compounds in synthetic organic chemistry (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).
Biological Potential of Sulfonamide Hybrids The biological potential of sulfonamide hybrids, including those related to this compound, has been assessed through enzyme inhibition and antioxidant studies. These compounds have shown significant enzyme inhibition against AChE and BChE enzymes, alongside notable antioxidant activity, indicating their relevance in developing treatments for neurodegenerative diseases (Kausar et al., 2019).
Structural Studies Structural and conformational analyses of benzenesulfonamides, including analogs of this compound, have been conducted using rotational spectroscopy. These studies provide insights into the influence of different substituents on the molecular structures of sulfonamides, contributing to the understanding of their biological activities (Vigorito et al., 2022).
Anticancer Activity The anticancer properties of novel derivatives, particularly those exhibiting structural similarity to this compound, have been investigated. Some derivatives have demonstrated significant activity against various cancer cell lines, highlighting the potential of these compounds in cancer research (Rathish et al., 2012).
Properties
IUPAC Name |
3-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-4-3-5-17(12-13)25(22,23)21-15-7-9-16(10-8-15)24-18-11-6-14(2)19-20-18/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVCZUKJZYUWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.